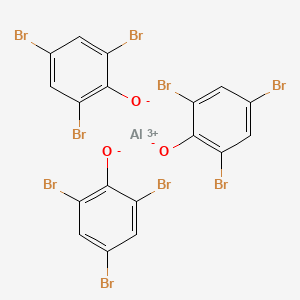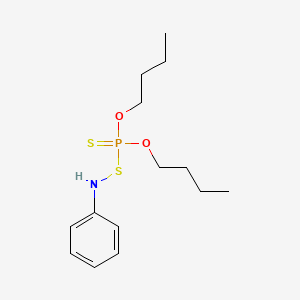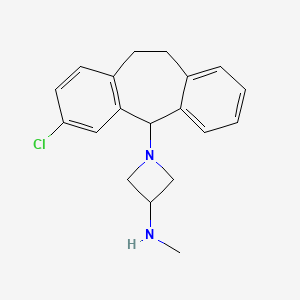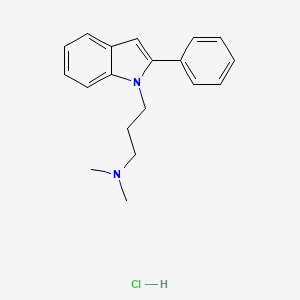![molecular formula C12H18O3 B14466371 {[2-(2-Methoxyethoxy)ethoxy]methyl}benzene CAS No. 66226-69-5](/img/structure/B14466371.png)
{[2-(2-Methoxyethoxy)ethoxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyethoxy)ethylbenzyl ether is a chemical compound that belongs to the class of ethers. It is characterized by the presence of a benzyl group attached to an ethylene glycol chain, which is further substituted with a methoxyethoxy group. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)ethylbenzyl ether typically involves the Williamson ether synthesis. This method requires the reaction of a benzyl halide with an alkoxide ion derived from 2-(2-methoxyethoxy)ethanol. The reaction is carried out under basic conditions, often using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base .
Industrial Production Methods
In an industrial setting, the production of 2-(2-Methoxyethoxy)ethylbenzyl ether may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the etherification process. The use of catalysts and advanced purification techniques, such as distillation and chromatography, are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxyethoxy)ethylbenzyl ether can undergo various chemical reactions, including:
Oxidation: The ether can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ether to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like halides, thiols, and amines.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl ethers.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxyethoxy)ethylbenzyl ether has a wide range of applications in scientific research:
Biology: The compound is employed in biochemical assays and as a medium for cell culture due to its low toxicity and compatibility with biological systems.
Wirkmechanismus
The mechanism of action of 2-(2-Methoxyethoxy)ethylbenzyl ether involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a solubilizer, enhancing the solubility and bioavailability of hydrophobic drugs. It can also interact with cell membranes, altering their permeability and facilitating the transport of active ingredients .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Methoxyethoxy)ethanol: Known for its use as a solvent in various applications.
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: Another glycol ether with similar solvent properties.
Uniqueness
2-(2-Methoxyethoxy)ethylbenzyl ether stands out due to its unique combination of a benzyl group and a methoxyethoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring both hydrophilic and lipophilic characteristics, such as in pharmaceuticals and coatings .
Eigenschaften
CAS-Nummer |
66226-69-5 |
|---|---|
Molekularformel |
C12H18O3 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
2-(2-methoxyethoxy)ethoxymethylbenzene |
InChI |
InChI=1S/C12H18O3/c1-13-7-8-14-9-10-15-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
InChI-Schlüssel |
LNSYLOMFXLBQIF-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14466304.png)

![ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14466320.png)
![1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene](/img/structure/B14466325.png)



![[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid](/img/structure/B14466335.png)


![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14466346.png)


